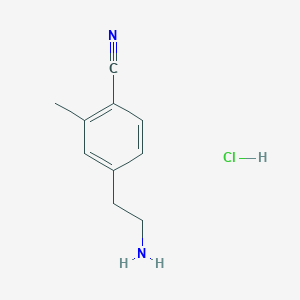

4-(2-Aminoethyl)-2-methylbenzonitrile;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(2-Aminoethyl)-2-methylbenzonitrile;hydrochloride is an organic compound that belongs to the class of benzonitriles. It is characterized by the presence of an aminoethyl group and a methyl group attached to the benzene ring, along with a nitrile group. This compound is often used in various scientific research applications due to its unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Aminoethyl)-2-methylbenzonitrile;hydrochloride typically involves the reaction of 2-methylbenzonitrile with ethylenediamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors and automated synthesis systems. These methods allow for higher yields and more efficient production processes.

化学反応の分析

Types of Reactions

4-(2-Aminoethyl)-2-methylbenzonitrile;hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The aminoethyl group can participate in substitution reactions with other chemical groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted benzonitriles.

科学的研究の応用

Medicinal Chemistry

1.1 Antiparasitic Activity

Recent studies have highlighted the potential of compounds similar to 4-(2-Aminoethyl)-2-methylbenzonitrile;hydrochloride in targeting parasitic infections. For instance, a series of diaminothiazole compounds were investigated for their efficacy against Trypanosoma brucei, the causative agent of African sleeping sickness. These compounds demonstrated potent activity, suggesting that derivatives of similar chemical structures could also exhibit significant antiparasitic effects .

1.2 Development of Kinase Inhibitors

The compound has been explored within the context of kinase inhibition, particularly targeting glycogen synthase kinase-3 (GSK-3). This kinase is implicated in various diseases, including cancer and neurodegenerative disorders. The modification of the benzonitrile structure has shown promise in developing selective inhibitors that could serve as therapeutic agents .

Material Sciences

2.1 Synthesis of Functional Polymers

This compound can act as a building block for synthesizing functional polymers. Its amine group allows for further chemical modifications, enabling the creation of polymers with tailored properties for applications in coatings, adhesives, and drug delivery systems. The ability to modify its structure enhances its utility in creating materials with specific functionalities .

2.2 Corrosion Inhibition

Research indicates that imidazoline derivatives, which can be synthesized from compounds like this compound, exhibit corrosion inhibition properties. These compounds can form protective layers on metal surfaces, thereby enhancing the durability and longevity of materials used in harsh environments .

Case Studies and Research Findings

作用機序

The mechanism of action of 4-(2-Aminoethyl)-2-methylbenzonitrile;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. The exact pathways involved depend on the specific application and context of its use.

類似化合物との比較

Similar Compounds

4-(2-Aminoethyl)benzenesulfonamide: Another compound with an aminoethyl group, used in similar research applications.

2-Amino-4-(2-pyridyl)thiazole: A compound with a similar structure, used in drug development and biochemical studies.

Dopamine: A neuromodulatory molecule with a similar aminoethyl group, involved in various physiological processes.

Uniqueness

4-(2-Aminoethyl)-2-methylbenzonitrile;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for a wide range of scientific research applications.

生物活性

4-(2-Aminoethyl)-2-methylbenzonitrile;hydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The compound's chemical structure includes an aminoethyl group and a benzonitrile moiety, which contribute to its biological activity. The hydrochloride salt form enhances its solubility and stability in biological systems.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound has been shown to modulate signaling pathways involved in cell proliferation and apoptosis.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

- Anticancer Activity : Studies have demonstrated that this compound can induce apoptosis in cancer cell lines, including human breast adenocarcinoma (MCF-7) and acute lymphoblastic leukemia (CEM-13) cells. The IC50 values for these cell lines suggest significant cytotoxic effects, comparable to established chemotherapeutic agents like doxorubicin .

- Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor, particularly targeting dipeptidyl peptidase IV (DPP-IV), which is relevant in the management of type 2 diabetes .

- Neuroprotective Effects : Preliminary studies suggest neuroprotective properties, possibly through the modulation of neurotransmitter systems, although more research is needed to substantiate these findings.

Case Studies

- Anticancer Efficacy : A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated that the compound exhibited an IC50 value of approximately 15 µM against MCF-7 cells, demonstrating its potential as an anticancer agent .

- DPP-IV Inhibition : Another investigation focused on the role of this compound as a DPP-IV inhibitor. It was found to significantly reduce enzyme activity in vitro, suggesting its utility in managing hyperglycemia in diabetic models .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

特性

IUPAC Name |

4-(2-aminoethyl)-2-methylbenzonitrile;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2.ClH/c1-8-6-9(4-5-11)2-3-10(8)7-12;/h2-3,6H,4-5,11H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQAIICCSVUROBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CCN)C#N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。